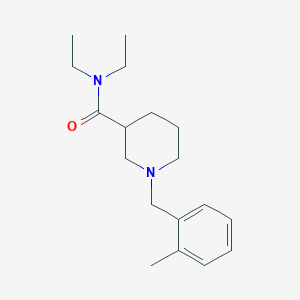
N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide, also known as DMBA, is a synthetic compound that belongs to the class of piperidine derivatives. It is commonly used as a research chemical due to its potential pharmacological properties.
作用機序
The exact mechanism of action of N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of GABA receptors. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This compound has also been found to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1beta. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological and inflammatory disorders.
実験室実験の利点と制限
N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. This compound also exhibits a range of pharmacological properties that make it a useful tool for investigating the mechanisms of various neurological and inflammatory disorders.
However, there are also some limitations to the use of this compound in laboratory experiments. The exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain research applications. Additionally, the potential side effects of this compound are not well characterized, which may limit its use in animal studies.
将来の方向性
There are several areas of future research that could be explored with N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various neurological and inflammatory disorders. Another area of research could be to further elucidate the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, future studies could investigate the potential side effects of this compound and its safety for use in animal studies.
Conclusion
In conclusion, this compound is a synthetic compound that has potential pharmacological properties and has been extensively studied for its potential therapeutic applications. It can be synthesized in a laboratory setting and exhibits a range of biochemical and physiological effects. However, the exact mechanism of action of this compound is not fully understood, and its potential side effects are not well characterized. Future research could explore the potential therapeutic applications of this compound and further elucidate its mechanism of action.
合成法
N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with diethylamine and 2-methylbenzyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N,N-diethyl-1-(2-methylbenzyl)-3-piperidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
特性
IUPAC Name |
N,N-diethyl-1-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-20(5-2)18(21)17-11-8-12-19(14-17)13-16-10-7-6-9-15(16)3/h6-7,9-10,17H,4-5,8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSIZDBKLDINCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
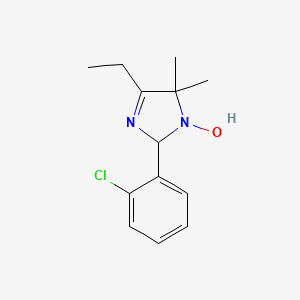
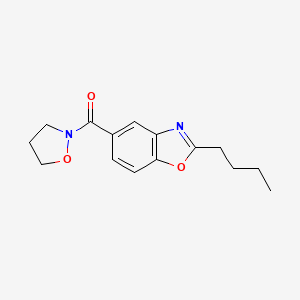
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
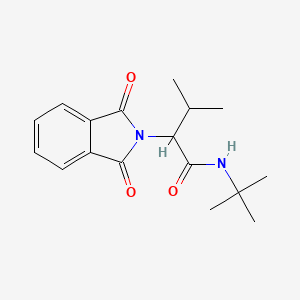
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
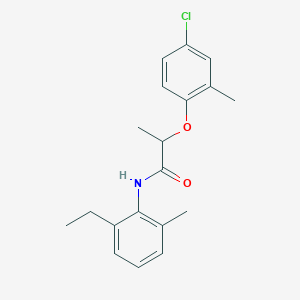
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
